molecular formula C23H21FN4O3 B14933567 3-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

3-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B14933567
M. Wt: 420.4 g/mol
InChI Key: ZEIBYCOIHJUFRS-UHFFFAOYSA-N
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Description

3-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a complex organic compound that features a combination of indole and benzodiazepine structures

Preparation Methods

The synthesis of 3-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves multiple steps. The initial step often includes the preparation of the indole derivative, which can be synthesized using Fischer indole synthesis or other methods involving cyclization reactions . The benzodiazepine moiety is then introduced through a series of condensation reactions, often involving amines and carbonyl compounds . Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to serotonin receptors, while the benzodiazepine structure may interact with GABA receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other indole and benzodiazepine derivatives, such as:

Properties

Molecular Formula

C23H21FN4O3

Molecular Weight

420.4 g/mol

IUPAC Name

3-[3-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

InChI

InChI=1S/C23H21FN4O3/c24-13-5-6-18-15(11-13)16-12-28(10-9-19(16)25-18)21(29)8-7-20-23(31)26-17-4-2-1-3-14(17)22(30)27-20/h1-6,11,20,25H,7-10,12H2,(H,26,31)(H,27,30)

InChI Key

ZEIBYCOIHJUFRS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)CCC4C(=O)NC5=CC=CC=C5C(=O)N4

Origin of Product

United States

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